molecular formula C15H18FN3O3S B15290747 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

Cat. No.: B15290747
M. Wt: 339.4 g/mol
InChI Key: SEWYEEYQONHWOV-UHFFFAOYSA-N
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Description

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the Dihydroxyhexanoate Moiety :

    • The synthesis begins with the preparation of a tert-butyl ester intermediate to protect the carboxylic acid group during subsequent reactions .

    • A Wittig reaction is employed to introduce the α,β-unsaturated ketone moiety, followed by a sodium borohydride reduction to convert the ketone to a diol .

    • The stereochemistry of the diol is controlled via selective hydrolysis under alkaline conditions, ensuring the (3R,5R)-configuration .

  • Synthesis of the Pyrimidine Core :

    • The pyrimidine ring is constructed through nucleophilic substitution reactions, introducing substituents such as the 4-fluorophenyl and isopropyl groups .

    • A sulfonyl amide group is incorporated to enhance solubility and bioavailability .

  • Coupling Reactions :

    • The dihydroxyhexanoate moiety is coupled to the pyrimidine core via esterification or amide bond formation , depending on the target compound .

  • Final Deprotection and Purification :

    • The tert-butyl ester group is removed under acidic conditions to yield the carboxylic acid form .

    • Recrystallization ensures high purity, critical for pharmaceutical applications .

Critical Reaction Conditions and Reagents

The following table summarizes key reaction conditions and reagents from validated synthesis methods:

Reaction Step Reagents Conditions Citations
Wittig ReactionPhosphorus ylide, THF solvent0°C to room temperature, 2–4 hours
Sodium Borohydride ReductionNaBH₄, MeOH/EtOH solvent0°C, 1 hour
Hydrolysis of Diol Protecting GroupNaOH, H₂O/THF solvent0°C (for (3R,5S) isomer), reflux (for (3R,5R) isomer)
Deprotection of tert-Butyl EsterHCl, dioxane solventReflux, 4–6 hours

Stereochemical Control

The (3R,5R)-configuration of the dihydroxyhexanoate moiety is achieved through:

  • Selective reduction : Sodium borohydride reduces the α,β-unsaturated ketone to a diol, favoring the (3R,5R)-configuration .

  • Hydrolysis : Alkaline conditions at low temperatures hydrolyze the (3R,5S)-isomer, leaving the (3R,5R)-isomer intact .

Comparison with Other Statins

While this compound shares structural similarities with other statins (e.g., Atorvastatin, Simvastatin), its synthesis pathway differs in:

  • Solubility enhancement : The dihydroxyhexanoate moiety improves aqueous solubility compared to hydrophobic statins like Simvastatin .

  • Reduced metabolic dependence : Unlike CYP3A4-dependent statins, Rosuvastatin relies on OATP1B1 and BCRP transporters, minimizing drug-drug interactions .

Analytical and Quality Control Relevance

This compound is critical in:

  • Impurity profiling : Used to identify and quantify impurities during Rosuvastatin production .

  • Toxicity studies : Assesses safety parameters for ANDA filings and regulatory compliance .

  • Pharmacokinetic validation : Ensures batch consistency in drug metabolism and bioavailability .

Challenges in Scalability

Patent highlights challenges in commercial-scale production, including:

  • Byproduct formation : Side reactions during α,β-unsaturated ketone synthesis.

  • Purification complexity : Requires multiple recrystallization steps to achieve >98% purity .

This synthesis pathway underscores the compound’s role as a key intermediate in Rosuvastatin production, emphasizing stereochemical precision and efficient coupling strategies.

Scientific Research Applications

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.

    Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.

    Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.

    Industry: The compound is used in the pharmaceutical industry for the development of cholesterol-lowering drugs.

Mechanism of Action

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .

Properties

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide

InChI

InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19)

InChI Key

SEWYEEYQONHWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C

Origin of Product

United States

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